molecular formula C9H10N2 B038947 4-Amino-2,6-dimethylbenzonitrile CAS No. 114820-10-9

4-Amino-2,6-dimethylbenzonitrile

Cat. No.: B038947
CAS No.: 114820-10-9
M. Wt: 146.19 g/mol
InChI Key: VCWQGGLMWIFREU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of ICI 154129 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic route and industrial production methods are proprietary and not widely disclosed in public literature.

Chemical Reactions Analysis

ICI 154129 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify its functional groups.

    Substitution: ICI 154129 can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

ICI 154129 has several scientific research applications:

    Chemistry: It is used as a reference compound in studies involving delta-opioid receptors.

    Biology: The compound is utilized to study the physiological and biochemical roles of delta-opioid receptors in various biological systems.

    Medicine: ICI 154129 is investigated for its potential therapeutic applications in conditions like epilepsy and other neurological disorders.

    Industry: The compound is used in the development of new pharmaceuticals targeting delta-opioid receptors

Mechanism of Action

ICI 154129 exerts its effects by selectively binding to delta-opioid receptors, thereby blocking the action of endogenous opioids like enkephalins. This antagonistic action prevents the activation of delta-opioid receptors, which are involved in modulating pain, mood, and other physiological processes. The molecular targets include the delta-opioid receptors located in the central and peripheral nervous systems .

Comparison with Similar Compounds

ICI 154129 is unique in its high selectivity for delta-opioid receptors compared to other opioid receptor antagonists. Similar compounds include:

ICI 154129 stands out due to its specific action on delta-opioid receptors, making it a valuable tool in research focused on these receptors .

Biological Activity

4-Amino-2,6-dimethylbenzonitrile (CAS No. 114820-10-9) is an aromatic compound with potential biological activities that have garnered attention in pharmacological research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various applications in medicinal chemistry.

Synthesis and Structural Characteristics

This compound can be synthesized through several methods, often involving the nitration of substituted anilines followed by reduction and substitution reactions. The structural formula can be represented as follows:

C9H10N2 4 Amino 2 6 dimethylbenzonitrile \text{C}_9\text{H}_{10}\text{N}_2\quad \text{ 4 Amino 2 6 dimethylbenzonitrile }

The compound features an amino group at the para position relative to a cyano group on a dimethyl-substituted benzene ring, which contributes to its reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Anticancer Activity

The compound has been investigated for its anticancer properties. Preliminary studies show that it induces apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle progression. In vitro assays indicated that this compound has a cytotoxic effect comparable to established chemotherapeutic agents like Doxorubicin .

The biological activity of this compound can be attributed to its ability to interact with DNA and RNA. It stabilizes nucleic acids by binding electrostatically to negatively charged phosphate groups, preventing thermal denaturation and maintaining structural integrity under stress conditions. Additionally, its role as an inhibitor of certain enzymes involved in nucleic acid metabolism has been noted .

Case Studies

StudyFindings
Antimicrobial Activity Demonstrated effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
Cytotoxicity Assays Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM, indicating higher potency than some current treatments .
Mechanistic Insights Inhibition of topoisomerase II activity was observed, suggesting a pathway for its anticancer effects .

Properties

IUPAC Name

4-amino-2,6-dimethylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-6-3-8(11)4-7(2)9(6)5-10/h3-4H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWQGGLMWIFREU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C#N)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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